molecular formula C5H7NO2 B1141440 (E,5E)-5-hydroxyiminopent-3-en-2-one CAS No. 100910-04-1

(E,5E)-5-hydroxyiminopent-3-en-2-one

Cat. No.: B1141440
CAS No.: 100910-04-1
M. Wt: 113.11458
Attention: For research use only. Not for human or veterinary use.
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Description

(E,5E)-5-Hydroxyiminopent-3-en-2-one is an α,β-unsaturated ketone with a conjugated enone system and a hydroxyimino (-NHOH) functional group. Its IUPAC name reflects the E-configuration at both the 3rd and 5th positions, which confers distinct geometric and electronic properties. The compound’s conjugated system enhances stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for heterocyclic compounds and coordination chemistry. Its hydroxyimino group allows participation in tautomerism and Schiff base formation, which are critical in catalysis and pharmaceutical applications .

Properties

CAS No.

100910-04-1

Molecular Formula

C5H7NO2

Molecular Weight

113.11458

Synonyms

2-Pentenal, 4-oxo-, 1-oxime, (Z,Z)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,5E)-5-hydroxyiminopent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of a suitable aldehyde with hydroxylamine, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production while maintaining stringent quality control standards. The use of advanced technologies, such as flow chemistry and automated reactors, can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E,5E)-5-hydroxyiminopent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

(E,5E)-5-hydroxyiminopent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (E,5E)-5-hydroxyiminopent-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with amino acid residues, influencing the overall conformation and function of the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidine-4-one

Structural Similarities :

  • Both compounds feature a conjugated enone system (C=O and C=C bonds) and a hydroxy-substituted aromatic or imino group. The thiazolidinone derivative includes a benzylidene substituent with a hydroxy group, analogous to the hydroxyimino group in the target compound .
  • The E-configuration at the 5th position is conserved, stabilizing the planar geometry.

Key Differences :

  • Reactivity: The thioxo group in the thiazolidinone enhances nucleophilic reactivity, making it prone to thiol-disulfide exchange, unlike the hydroxyimino group, which favors tautomerism and metal coordination .
  • Applications: The bromine substituent in the thiazolidinone derivative increases lipophilicity and antibacterial activity, whereas the target compound’s applications focus on synthetic intermediates for Schiff bases .
4-Hydroxy-4-methyl-7-cis-decenoic acid lactone

Functional Similarities :

  • Both compounds contain hydroxyl groups and unsaturated bonds, enabling participation in hydrogen bonding and Michael addition reactions.
  • The lactone’s conjugated system resembles the enone system in (E,5E)-5-hydroxyiminopent-3-en-2-one, contributing to stability in organic solvents .

Key Differences :

  • Structure: The lactone has a 10-membered macrocyclic ring with a cis-decenoic acid backbone, while the target compound is a linear enone.
  • Solubility : The lactone’s larger ring and ester group increase hydrophobicity, limiting its use in aqueous reactions compared to the more polar target compound .
  • Biological Activity: The lactone’s macrocyclic structure is associated with antifungal properties, whereas the hydroxyimino group in the target compound is leveraged for enzyme inhibition studies .

Data Table: Comparative Properties

Property This compound (5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidine-4-one 4-Hydroxy-4-methyl-7-cis-decenoic acid lactone
Molecular Weight (g/mol) ~141.13 ~384.25 ~226.27
Functional Groups Enone, hydroxyimino Thiazolidinone, thioxo, bromo, hydroxybenzylidene Lactone, hydroxyl, decenoic acid
Solubility Polar aprotic solvents (DMF, DMSO) Moderate in DMSO; low in water Lipophilic (hexane, chloroform)
Key Applications Schiff base synthesis, metal ligands Antibacterial agents, enzyme inhibitors Antifungal agents, flavor/fragrance intermediates

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